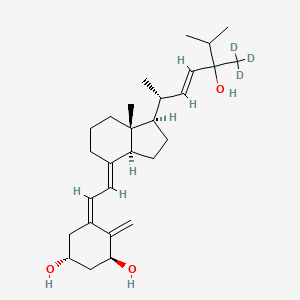
Ezh2-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ezh2-IN-8 is a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase and a key component of the polycomb repressive complex 2 (PRC2), which plays a crucial role in gene silencing through the trimethylation of lysine 27 on histone H3 (H3K27me3). This compound has garnered significant attention due to its potential therapeutic applications in various cancers, where EZH2 is often overexpressed or mutated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ezh2-IN-8 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Ezh2-IN-8 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary but often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Ezh2-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.
Biology: Employed in research to understand the mechanisms of cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in various cancers, including lymphoma, prostate cancer, and breast cancer.
Mecanismo De Acción
Ezh2-IN-8 exerts its effects by selectively inhibiting the enzymatic activity of EZH2. This inhibition prevents the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to the reactivation of tumor suppressor genes and the suppression of oncogenes. The molecular targets and pathways involved include the PRC2 complex and various downstream signaling pathways that regulate cell cycle progression, apoptosis, and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ezh2-IN-8 include:
Tazemetostat: An FDA-approved EZH2 inhibitor used for the treatment of epithelioid sarcoma.
CPI-1205: An EZH2 inhibitor being investigated in clinical trials for its anticancer effects .
Uniqueness of this compound
This compound is unique due to its high selectivity and potency for EZH2, making it a valuable tool for research and potential therapeutic applications. Its ability to specifically target EZH2 without affecting other histone methyltransferases sets it apart from other inhibitors .
Propiedades
Fórmula molecular |
C31H40F2N4O2S |
|---|---|
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
1-[(1R)-1-[4-[(3,3-difluorocyclobutyl)-methylamino]cyclohexyl]ethyl]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]indole-3-carboxamide |
InChI |
InChI=1S/C31H40F2N4O2S/c1-18-14-27(40-5)25(29(38)35-18)17-34-30(39)28-20(3)37(26-9-7-6-8-24(26)28)19(2)21-10-12-22(13-11-21)36(4)23-15-31(32,33)16-23/h6-9,14,19,21-23H,10-13,15-17H2,1-5H3,(H,34,39)(H,35,38)/t19-,21?,22?/m1/s1 |
Clave InChI |
XVJKTVJPYODNQD-JSRJAPPDSA-N |
SMILES isomérico |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCC(CC4)N(C)C5CC(C5)(F)F)C)SC |
SMILES canónico |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCC(CC4)N(C)C5CC(C5)(F)F)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)
![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
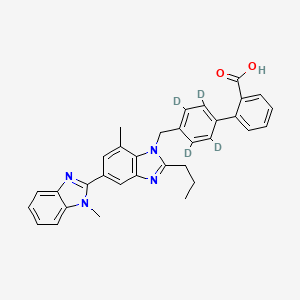
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)

![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
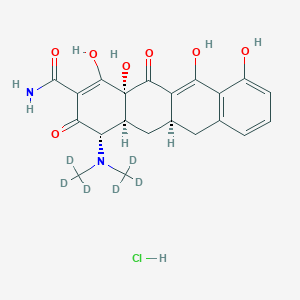
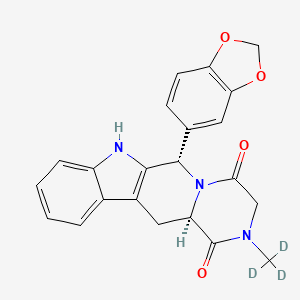
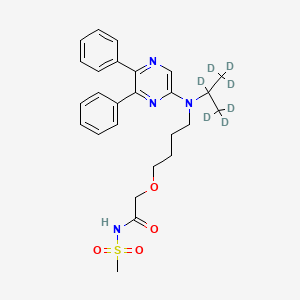
![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)
